Methyl 2-(cyclopropylamino)-2-oxoacetate

Description

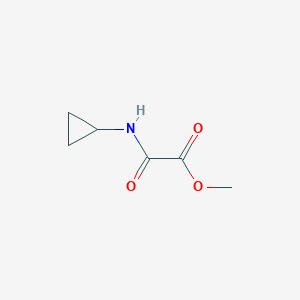

Methyl 2-(cyclopropylamino)-2-oxoacetate (CAS: 722486-66-0) is an organic compound with the molecular formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol . Structurally, it consists of a methyl ester group linked to a 2-oxoacetate backbone, substituted with a cyclopropylamino moiety. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of cyclopropane-containing bioactive molecules .

Properties

IUPAC Name |

methyl 2-(cyclopropylamino)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-10-6(9)5(8)7-4-2-3-4/h4H,2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLDRLQVKKZLHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)NC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(cyclopropylamino)-2-oxoacetate typically involves the reaction of cyclopropylamine with methyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:

Cyclopropylamine+Methyl oxalyl chloride→Methyl 2-(cyclopropylamino)-2-oxoacetate+HCl

The reaction is usually conducted at low temperatures to control the exothermic nature of the reaction and to prevent the decomposition of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclopropylamino)-2-oxoacetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(cyclopropylamino)-2-oxoacetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(cyclopropylamino)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ester group can undergo hydrolysis to release active metabolites that further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared to analogs with variations in substituents, ester groups, and cyclopropane derivatives. Key examples include:

Spectroscopic and Physical Properties

NMR Data Comparison

Biological Activity

Methyl 2-(cyclopropylamino)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the research surrounding this compound.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to an amino group, which is further connected to an oxoacetate moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for both research and industrial applications.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The exact mechanisms through which this compound exerts its antimicrobial effects are still under investigation.

2. Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For instance, in vitro assays demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 10 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 12 | Inhibition of angiogenesis |

3. Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. It appears to act as a competitive inhibitor for certain kinases, which could be leveraged in the development of targeted cancer therapies.

The mechanism through which this compound exerts its biological effects involves interactions with various molecular targets:

- Enzyme Binding : The compound can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Interaction : It may also interact with receptors involved in cell signaling, leading to downstream effects that promote apoptosis or inhibit proliferation.

Case Studies

Several case studies have explored the biological implications of this compound:

-

Case Study on Anticancer Effects :

- A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analyses indicated increased apoptosis rates compared to control groups.

-

Case Study on Antimicrobial Activity :

- Research involving bacterial strains such as Staphylococcus aureus demonstrated that the compound inhibited bacterial growth effectively at low concentrations, suggesting potential therapeutic applications in treating infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.